Tetraarsenic tetrasulfide

Description

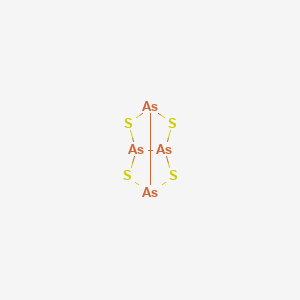

Structure

2D Structure

Properties

CAS No. |

12279-90-2 |

|---|---|

Molecular Formula |

As4S4 |

Molecular Weight |

428 g/mol |

IUPAC Name |

2,4,6,8-tetrathia-1,3,5,7-tetrarsatricyclo[3.3.0.03,7]octane |

InChI |

InChI=1S/As4S4/c5-1-2-7-3(5)4(6-1)8-2 |

InChI Key |

XPDICGYEJXYUDW-UHFFFAOYSA-N |

SMILES |

S1[As]2S[As]3[As]1S[As]2S3 |

Canonical SMILES |

S1[As]2S[As]3[As]1S[As]2S3 |

Other CAS No. |

12279-90-2 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

As4S4 cpd tetraarsenic tetrasulfide |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Allotropes of Tetraarsenic Tetrasulfide (As₄S₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known allotropes of tetraarsenic tetrasulfide (As₄S₄), a compound of interest in various scientific and pharmaceutical fields. This document details the structural and physical properties of its polymorphs, outlines experimental protocols for their synthesis and transformation, and presents key relationships through logical diagrams.

Introduction to this compound Allotropes

This compound, with the chemical formula As₄S₄, is a molecular compound known to exist in several distinct structural forms, or allotropes. These allotropes exhibit different physical and chemical properties, making a thorough understanding of their characteristics crucial for research and development applications. The primary crystalline polymorphs include realgar (α-As₄S₄), pararealgar, a high-temperature β-As₄S₄ phase, and an As₄S₄(II) phase. An amorphous form of As₄S₄ also exists.

The most well-known of these is realgar, an orange-red mineral that has been used historically as a pigment.[1][2] However, realgar is unstable upon prolonged exposure to light, transforming into the yellow polymorph, pararealgar.[1][2][3] This light-induced transformation is a key characteristic of the As₄S₄ system.

Crystalline Allotropes of this compound

The distinct crystalline forms of As₄S₄ are characterized by their unique crystal structures and physical properties. A summary of these properties is presented in the tables below.

Realgar (α-As₄S₄)

Realgar is the most common naturally occurring crystalline form of this compound.[1][4] It is a soft mineral with a characteristic orange-red color.[1] The structure of realgar consists of discrete As₄S₄ molecules with D₂d symmetry, where all four arsenic and all four sulfur atoms are in equivalent positions.[3]

Pararealgar

Pararealgar is a yellow-orange mineral that is a polymorph of realgar.[1][3] It is most notably formed from the alteration of realgar upon exposure to light.[3][5][6] The As₄S₄ molecule in pararealgar has Cₛ symmetry and differs from the molecule in realgar in the connectivity of its atoms.[3][7] Specifically, in the pararealgar molecule, one arsenic atom is bonded to two other arsenic atoms and one sulfur atom, another is bonded to three sulfur atoms, and the remaining two arsenic atoms are each bonded to one arsenic and two sulfur atoms.[5][7]

High-Temperature β-As₄S₄

A high-temperature polymorph, designated as β-As₄S₄, is also known to exist.[7] This phase is involved in the complex transformations between the different allotropes, particularly in processes involving heat.[8][9]

As₄S₄(II)

Another synthetic phase, referred to as As₄S₄(II), has been identified.[5][7] The molecular structure of As₄S₄(II) is the same as that found in pararealgar; however, the two structures differ in their molecular packing.[5][7][10]

Quantitative Data of As₄S₄ Allotropes

The crystallographic and physical properties of the primary crystalline allotropes of this compound are summarized in the following tables for easy comparison.

Table 1: Crystallographic Data of this compound Allotropes

| Property | Realgar (α-As₄S₄) | Pararealgar |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Unit Cell Parameters | a = 9.325(3) Å, b = 13.571(5) Å, c = 6.587(3) Å, β = 106.43° | a = 9.909(2) Å, b = 9.655(1) Å, c = 8.502(1) Å, β = 97.29(1)° |

| Unit Cell Volume | Z = 16 | V = 806.8(2) ų |

Data for Realgar from[1]. Data for Pararealgar from[5][7][10].

Table 2: Physical Properties of this compound Allotropes

| Property | Realgar (α-As₄S₄) | Pararealgar |

| Color | Orange-red | Yellow-orange |

| Mohs Hardness | 1.5 - 2 | 1 - 1.5 |

| Density (g/cm³) | 3.56 | Not specified |

| Luster | Resinous to greasy | Not specified |

| Streak | Red-orange to red | Not specified |

Data for Realgar from[1]. Data for Pararealgar from[3].

Experimental Protocols

Light-Induced Transformation of Realgar to Pararealgar

A key experimental process in the study of As₄S₄ allotropes is the light-induced conversion of realgar to pararealgar.

Methodology: A single crystal of realgar is exposed to unfiltered visible light.[7][10] The transformation is dependent on the wavelength of light, occurring at wavelengths longer than approximately 500 nm.[3] The light interacts with the crystal structure of realgar, causing the weaker arsenic-arsenic bonds to break, which are about 30% weaker than the arsenic-sulfur bonds.[3] This leads to a rearrangement of the atoms to form the more stable pararealgar structure under these conditions. The transformation can be monitored over time by observing the change in color from orange-red to yellow and can be confirmed by single-crystal X-ray diffraction.[5][7][10]

Synthesis of β-As₄S₄

The high-temperature β-As₄S₄ polymorph can be synthesized through thermal treatment of α-As₄S₄ (realgar).

Methodology: Heating realgar in an inert atmosphere can induce a phase transition to the β-As₄S₄ form. The precise temperature and duration of heating required for this transformation can be determined through differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies. The reverse transformation from β-As₄S₄ back to realgar can also occur upon cooling, though the kinetics of this process can be complex and may involve the formation of other phases.[8][9]

Logical and Experimental Relationships

The relationships between the different allotropes of this compound and the experimental workflows can be visualized using the following diagrams.

Caption: Transformation pathways between the major allotropes of this compound.

Caption: A generalized experimental workflow for the synthesis and characterization of As₄S₄ allotropes.

Conclusion

The allotropes of this compound represent a fascinating system for studying polymorphism and solid-state transformations. The distinct properties of realgar, pararealgar, and other phases, coupled with their interconversion under stimuli like light and heat, offer a rich area for further investigation. For professionals in drug development, understanding the stability and reactivity of these different forms is critical, as the specific allotrope can influence bioavailability, efficacy, and toxicity. This guide provides a foundational understanding of the core allotropes of As₄S₄, which is essential for any advanced research or application involving this compound.

References

- 1. Realgar - Wikipedia [en.wikipedia.org]

- 2. Realgar - CAMEO [cameo.mfa.org]

- 3. Pararealgar - Wikipedia [en.wikipedia.org]

- 4. Realgar - Knowino [theochem.ru.nl]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. Pararealgar - Knowino [theochem.ru.nl]

- 7. minsocam.org [minsocam.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. minsocam.org [minsocam.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of α-Tetraarsenic Tetrasulfide (Realgar)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tetraarsenic tetrasulfide (α-As₄S₄), known mineralogically as realgar, is an arsenic sulfide compound of significant interest across geology, materials science, and historical applications. Its unique molecular and crystal structure dictates its physical and chemical properties, including its notable photo-induced transformation. This technical guide provides a comprehensive overview of the crystal structure of α-realgar, detailing its crystallographic parameters, molecular arrangement, and the standard experimental protocols used for its characterization. The document is intended to serve as a core reference for professionals engaged in research involving arsenic sulfide compounds.

Crystallographic Data of α-Realgar

The crystal structure of α-realgar has been determined with high precision using single-crystal X-ray diffraction techniques. It crystallizes in the monoclinic system with the space group P2₁/n.[1][2][3] The fundamental building block of the crystal is the discrete, cage-like As₄S₄ molecule.[4] The unit cell contains four of these As₄S₄ molecules, which corresponds to 16 AsS formula units.[1][2][3][4] Key crystallographic data are summarized in Table 1 below.

| Parameter | Value | Source(s) |

| Chemical Formula | α-As₄S₄ | [1] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | P2₁/n (No. 14) | [1][2][5] |

| Unit Cell Dimensions | a = 9.325(3) Åb = 13.571(5) Åc = 6.587(3) Åβ = 106.43(5)° | [1][2] |

| Unit Cell Volume (V) | ~799.5 ų | [6] |

| Formula Units (Z) | 4 (for As₄S₄ molecules) | [5] |

| Calculated Density | 3.59 g/cm³ | [2] |

| Molecular Structure | Consists of discrete, cradle-shaped As₄S₄ molecules held by van der Waals forces. | [4] |

| Bonding | In the α-realgar molecule, each arsenic atom is covalently bonded to two sulfur atoms and one other arsenic atom.[7] | [7] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of α-realgar is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical methodology employed in such an analysis.

Crystal Synthesis and Selection

-

Growth : High-quality single crystals of α-As₄S₄ can be obtained from natural mineral samples or synthesized. Synthetic methods often involve vacuum sublimation at controlled temperatures (e.g., 400 °C).[8] Alternative methods for growing crystals from solution include slow solvent evaporation or vapor diffusion, aimed at achieving a limited degree of supersaturation to promote orderly crystal formation.[9]

-

Selection : A suitable single crystal, typically with dimensions around 0.1 to 0.3 mm, is selected under an optical microscope.[10] The chosen crystal must be free from significant defects, such as fractures or twinning, to ensure high-quality diffraction data.[9][11]

Data Collection

-

Mounting : The selected crystal is mounted on a goniometer head, often using a cryoloop and oil to secure it.

-

Diffractometer Setup : The goniometer is placed on a single-crystal X-ray diffractometer, which can be equipped with a CCD or CMOS detector. An X-ray source, typically Molybdenum (Mo Kα, λ ≈ 0.7107 Å) or Copper (Cu Kα, λ ≈ 1.5418 Å), is used to irradiate the crystal.[4][11][12]

-

Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at various orientations. The instrument software records the position and intensity of thousands of diffracted X-ray reflections.

Structure Solution and Refinement

-

Data Reduction : The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of each reflection.

-

Structure Solution : The phase problem is typically solved using direct methods, which statistically determine the phases of the structure factors.[12] This initial step yields an electron density map.

-

Model Building : An initial atomic model of the As₄S₄ molecule is fitted into the electron density map.

-

Refinement : The atomic coordinates, as well as their anisotropic displacement parameters, are refined using a full-matrix least-squares method.[12] This iterative process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|) based on the atomic model. Software such as SHELX is commonly used for this purpose.[12] The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-refined structure.

Photo-Induced Transformation to Pararealgar

A defining characteristic of α-realgar is its instability upon long exposure to light, which induces a solid-state transformation to a different polymorph known as pararealgar (β-As₄S₄).[1][13] This process is not merely a change in crystal packing but involves the breaking of covalent bonds and a significant intramolecular rearrangement of the As₄S₄ cage.[12]

In the α-realgar molecule, all arsenic atoms have the same bonding environment (1 As, 2 S).[7] In the pararealgar molecule, the arsenic atoms adopt three different coordination patterns.[7][13] Studies suggest this transformation can be facilitated by the presence of oxygen, potentially proceeding through an As₄S₅ intermediate before releasing a sulfur atom to form the pararealgar-type molecule.[6][14] This light-induced degradation is a critical consideration for the handling, storage, and application of realgar.

References

- 1. Realgar - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. Realgar Mineral Data [webmineral.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Tetraarsenic tetrasulfide | As4S4 | CID 139298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. minsocam.org [minsocam.org]

- 13. The crystal structure of pararealgar, AS4S4 | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraarsenic Tetrasulfide (As₄S₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tetraarsenic tetrasulfide (As₄S₄), commonly known as realgar. The information is curated for professionals in research, science, and drug development who require detailed and accurate data on this compound.

Physical Properties

This compound is a well-known arsenic sulfide mineral. In its most common form, α-As₄S₄ (realgar), it appears as orange-red monoclinic crystals.[1] It is a soft mineral with a Mohs hardness ranging from 1.5 to 2.[1]

The following tables summarize the key physical properties of α-As₄S₄.

Table 1: General and Crystallographic Properties of α-As₄S₄

| Property | Value |

| Chemical Formula | As₄S₄ |

| Molecular Weight | 427.95 g/mol |

| Appearance | Orange-red crystalline solid |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a = 9.325 Å, b = 13.571 Å, c = 6.587 Å, β = 106.43° |

| Density | 3.56 g/cm³ |

| Hardness (Mohs Scale) | 1.5 - 2 |

| Cleavage | Good on {010} |

Table 2: Thermal and Optical Properties of α-As₄S₄

| Property | Value |

| Melting Point | 320 °C (593 K) |

| Boiling Point | 565 °C (838 K) |

| Thermal Decomposition | Begins to be detectable at approximately 650°C. |

| Luster | Resinous to greasy |

| Color | Orange-red |

| Streak | Orange-red |

| Refractive Index | nα = 2.538, nβ = 2.684, nγ = 2.704 |

| Birefringence | 0.166 |

| Pleochroism | Nearly colorless to pale golden yellow |

Chemical Properties

This compound is a reactive compound, particularly when exposed to light and certain chemical reagents. Its most notable chemical property is its light-induced transformation to pararealgar (β-As₄S₄).[2][3]

The solubility of As₄S₄ is a critical parameter in various applications, including drug delivery.

Table 3: Solubility of As₄S₄

| Solvent | Solubility |

| Water | Insoluble. |

| Saline | Can be dissolved in saline. |

| Artificial Gastric Juice | Soluble. |

| Artificial Intestinal Juice | Soluble. |

| Dilute HCl | Stable with minimal exposure. |

| Concentrated Acids | Readily attacked. |

| Concentrated Alkalis | Soluble. |

| Nitric Acid | Slightly attacked. |

| Organic Solvents | Generally insoluble in most common organic solvents. |

-

Photochemical Transformation : Upon exposure to light, particularly in the wavelength range of 500-670 nm, α-As₄S₄ (realgar) undergoes a transformation to its polymorph, pararealgar (β-As₄S₄).[2][3] This process is initiated by the breaking of As-As bonds.[3] The transformation is reversible at elevated temperatures.[3]

-

Reaction with Bases : As₄S₄ dissolves in alkaline solutions, such as sodium hydroxide, leading to a disproportionation reaction that forms various thioarsenite and arsenite species in solution.[4]

-

Thermal Decomposition : An in-situ high-temperature X-ray powder diffraction study of realgar (α-As₄S₄) has shown that the phase transition to β-As₄S₄ starts at 558 K and is complete at 573 K. Melting begins at 578 K and is complete at 588 K.[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and characterization of As₄S₄.

-

Chemical Vapor Transport (CVT) : This method is suitable for growing high-purity single crystals of As₄S₄. The process involves placing the precursor materials (arsenic and sulfur) and a transport agent (e.g., iodine) in a sealed ampoule with a temperature gradient. The material is transported from the hotter source zone to the cooler sink zone, where crystal growth occurs.[6][7][8]

-

Hydrothermal Synthesis : This technique involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures in an autoclave.[9][10][11][12] A temperature gradient is maintained to control the dissolution of the nutrient and the growth of the crystal on a seed.[9][10]

-

Purification with Organic Acids : A method for preparing high-purity realgar involves mixing natural realgar with an aqueous solution of one or more organic acids (e.g., oxalic acid) at a temperature between 25°C and 95°C. After a period of standing, the acidic solution is filtered off, and the purified realgar is washed with water. This process can yield arsenic sulfide with a purity exceeding 99%.[13]

-

Powder X-ray Diffraction (XRD) :

-

Sample Preparation : A "fresh" realgar surface for single-crystal XRD can be prepared by crushing a realgar crystal to a grain size of approximately 100 μm, followed by cleaning in acetone. Suitable single crystals (around 0.2 mm x 0.1 mm x 0.1 mm) are selected under a binocular microscope and mounted.[14]

-

Instrumentation : A diffractometer with Cu Kα radiation is typically used. Data is collected over a 2θ range of 10° to 50° with a step width of 0.02°.[14]

-

Data Analysis : The diffraction patterns are analyzed to identify the crystalline phases present and to determine the unit cell parameters.

-

-

Raman Spectroscopy :

-

Instrumentation : A Raman system with an imaging spectrometer and a thermoelectrically cooled CCD detector is used. An Ar+ laser with a 514.5 nm line can be used as the excitation source.[15]

-

Data Acquisition : The laser is focused on the sample using a microscope objective. To avoid sample damage, the laser power density should be kept low. Spectra are typically obtained with an integration time of several hundred seconds.[15]

-

Data Analysis : The positions of the Raman bands are determined using peak-fitting software. The Raman spectrum of α-As₄S₄ shows characteristic peaks that can be used for identification.

-

-

Differential Scanning Calorimetry (DSC) :

-

Sample Preparation : A small amount of the sample (typically 2-10 mg) is weighed into an aluminum pan and sealed.[16]

-

Instrumentation : The DSC instrument measures the heat flow to the sample and a reference as a function of temperature.

-

Data Acquisition : A standard procedure involves a heat-cool-heat cycle to observe thermal transitions such as melting and crystallization.[17][18]

-

Data Analysis : The resulting thermogram is analyzed to determine the temperatures and enthalpies of phase transitions.

-

Visualizations

The following diagrams illustrate key structural and process-related aspects of As₄S₄.

Health and Safety

This compound is toxic and should be handled with appropriate safety precautions. It is important to avoid inhalation of dust and skin contact. Use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when working with this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The light-induced alteration of realgar to pararealgar | Semantic Scholar [semanticscholar.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. WO2021035226A2 - Methods for solubilization of arsenic sulfide minerals and their use as therapeutics - Google Patents [patents.google.com]

- 5. minsocam.org [minsocam.org]

- 6. ifpan.edu.pl [ifpan.edu.pl]

- 7. cpfs.mpg.de [cpfs.mpg.de]

- 8. Vapor Transport | Taufour Lab: Creating and Tuning Materials [taufourlab.faculty.ucdavis.edu]

- 9. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 10. Hydrothermal synthesis method | TAIRUS [tairus-gems.com]

- 11. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. CN1557334A - Preparation method of realgar with low toxicity and high purity - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. s4science.at [s4science.at]

- 18. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

An In-depth Technical Guide to the Historical Uses of Tetraarsenic Tetrasulfide in Pigments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical pigment tetraarsenic tetrasulfide, commonly known as realgar. It delves into its chemical and physical properties, historical preparation and usage, degradation pathways, and the modern analytical techniques employed for its identification in cultural heritage. This document is intended for researchers, scientists, and professionals in drug development who may encounter arsenic compounds in their work and are interested in their historical applications and analysis.

Introduction to this compound (Realgar)

This compound (As₄S₄) is a naturally occurring arsenic sulfide mineral that has been used as a vibrant orange-red pigment since antiquity.[1][2] Known historically by various names including "ruby sulfur," "ruby of arsenic," and "sandarach," its brilliant color made it a prized, albeit toxic, material for artists and scribes across different cultures.[1][3][4] It is often found in nature alongside orpiment (As₂S₃), a structurally related yellow arsenic sulfide pigment.[1][2] The use of realgar declined significantly in the 18th and 19th centuries with the advent of less toxic and more stable synthetic pigments.[1]

Quantitative Data

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | As₄S₄ |

| Molecular Weight | 427.95 g/mol |

| Color | Orange-red to orange-yellow |

| Crystal System | Monoclinic |

| Mohs Hardness | 1.5 - 2.0 |

| Density | 3.5 - 3.6 g/cm³ |

| Melting Point | 320 °C |

| Boiling Point | 565 °C |

| Solubility | Insoluble in water; soluble in alkaline solutions |

| Color Index | Pigment Yellow 39 (PY 39) |

Historical Timeline of Use

| Period | Region/Civilization | Notable Uses and Mentions |

| Ancient Egypt | Nile Valley | Used as a pigment in tomb paintings and papyri. |

| Ancient Mesopotamia | Fertile Crescent | Employed as a pigment in various artistic and decorative applications. |

| Ancient Rome | Roman Empire | Referred to as "sandarach" and traded as a pigment.[1] |

| Ancient China | Dynastic China | Known as 'masculine yellow' and used in paintings and as a component in traditional medicine and alchemy.[1] |

| Medieval Europe | Various | Mentioned in treatises on painting techniques, though used less commonly than orpiment. |

| Renaissance Europe | Especially Venice | Favored by Venetian painters such as Titian for its vibrant orange hue.[1] |

| 17th-18th Century Europe | Netherlands, Britain | Used in floral still lifes and other paintings before its use declined. |

Historical Preparation and Use

The primary historical source of this compound was the mineral realgar. The preparation of the pigment from its mineral form was a multi-step process:

-

Mining and Selection : Realgar was mined from geothermal fissures and volcanic deposits, often alongside orpiment.[1] The most brightly colored and pure specimens were selected for pigment production.

-

Grinding and Pulverization : The selected mineral chunks were crushed and then finely ground into a powder. This was often done in a mortar and pestle.

-

Purification through Levigation : The ground powder was then suspended in water. The heavier, coarser particles would settle first, allowing the finer, more desirable pigment particles to be collected from the supernatant. This process of washing and separation by particle size is known as levigation.

-

Drying : The collected fine pigment particles were then carefully dried before being ready for use.

The prepared pigment powder was mixed with a binding medium, such as egg tempera, oil, or gum arabic, to create paint. Historical sources like Cennino Cennini's "Il Libro dell'Arte" provide insights into the handling of arsenic-based pigments, advising caution due to their toxicity.

Degradation of this compound

A significant drawback of realgar as a pigment is its instability, particularly its sensitivity to light. Upon exposure to light, realgar undergoes a transformation into its yellow polymorph, pararealgar, and eventually to other degradation products.

This degradation process results in a noticeable color shift from orange-red to yellow and a loss of vibrancy in artworks.[1] The transformation to pararealgar involves a change in the molecular structure of the arsenic sulfide, and further oxidation can lead to the formation of arsenolite (arsenic trioxide), which is a white, powdery substance.

Experimental Protocols for Pigment Identification

The identification of this compound in historical artifacts is crucial for understanding artistic techniques, dating objects, and planning conservation strategies. Several analytical techniques are employed for this purpose.

Raman Spectroscopy

Principle : Raman spectroscopy is a non-destructive technique that identifies molecules by their unique vibrational modes. When a laser interacts with the pigment, the scattered light contains information about the molecular structure, allowing for the specific identification of realgar, pararealgar, and orpiment.

Detailed Protocol :

-

Instrumentation : A micro-Raman spectrometer equipped with a microscope, a charge-coupled device (CCD) detector, and multiple laser sources (e.g., 532 nm, 785 nm) is used.

-

Sample Preparation : For in-situ analysis of an artwork, no sample preparation is required. For micro-samples, the pigment fragment can be placed on a microscope slide.

-

Analysis Parameters :

-

Laser Selection : A 785 nm laser is often preferred to minimize fluorescence from binding media.

-

Laser Power : The laser power should be kept low (typically below 1 mW at the sample) to avoid photo-induced degradation of the pigment.

-

Objective : A 50x or 100x long-working-distance objective is used to focus the laser onto the pigment particle of interest.

-

Acquisition : Spectra are acquired with an integration time of 10-60 seconds and multiple accumulations (e.g., 2-5) to improve the signal-to-noise ratio.

-

-

Data Analysis : The resulting Raman spectrum is compared with reference spectra of realgar, pararealgar, and other related arsenic sulfide minerals for positive identification. The characteristic Raman peaks for realgar are found at approximately 181, 191, 219, and 353 cm⁻¹.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Principle : SEM provides high-magnification images of the pigment particles, revealing their morphology and size. EDX analysis, which is coupled with SEM, identifies the elemental composition of the pigment by detecting the characteristic X-rays emitted from the sample when bombarded with an electron beam.

Detailed Protocol :

-

Sample Preparation :

-

Embedding : A micro-sample of the paint layer is embedded in a resin (e.g., epoxy or polyester) to create a cross-section.

-

Polishing : The embedded sample is ground and polished using a series of progressively finer abrasive papers and polishing cloths to create a smooth, flat surface.

-

Coating : The polished cross-section is coated with a thin layer of carbon to make it conductive for SEM analysis.

-

-

Instrumentation : A scanning electron microscope equipped with a secondary electron (SE) detector, a backscattered electron (BSE) detector, and an energy-dispersive X-ray spectrometer is used.

-

Analysis Parameters :

-

Imaging : BSE imaging is particularly useful for visualizing the distribution of different pigments within the paint layers, as the brightness in the image is related to the average atomic number of the material.

-

Acceleration Voltage : An accelerating voltage of 15-20 kV is typically used for EDX analysis of pigments.

-

EDX Acquisition : EDX spectra are acquired from specific points or areas of interest within the cross-section to determine the elemental composition. The presence of strong arsenic (As) and sulfur (S) peaks is indicative of an arsenic sulfide pigment.

-

-

Data Analysis : The elemental maps and spectra are analyzed to identify the presence and distribution of arsenic and sulfur, confirming the use of realgar or orpiment.

X-ray Fluorescence (XRF) Spectroscopy

Principle : XRF is a non-destructive elemental analysis technique that can be used directly on an artwork. An X-ray source irradiates the area of interest, causing the elements present to emit characteristic fluorescent X-rays. By detecting these X-rays, the elemental composition of the pigments can be determined.

Detailed Protocol :

-

Instrumentation : A handheld or portable XRF spectrometer is commonly used for in-situ analysis of cultural heritage objects.

-

Sample Preparation : No sample preparation is required for non-destructive in-situ analysis. The instrument's measurement window is placed directly on the area of the artwork to be analyzed.

-

Analysis Parameters :

-

X-ray Source : The X-ray tube settings (voltage and current) are optimized for the detection of the elements of interest. For arsenic, a voltage of at least 15 kV is required to excite its K-shell electrons.

-

Measurement Time : The acquisition time is typically between 30 and 120 seconds to obtain a spectrum with good statistical quality.

-

-

Data Analysis : The XRF spectrum is analyzed to identify the characteristic peaks of arsenic (As) and other elements present in the pigment and surrounding paint layers. The presence of arsenic in an orange-red area strongly suggests the use of realgar.

Logical and Workflow Diagrams

Analytical Workflow for Pigment Identification

Conclusion

This compound, or realgar, holds a significant place in the history of art and technology as a vibrant but hazardous pigment. Understanding its properties, historical use, and degradation is essential for the study and preservation of cultural heritage. The application of modern analytical techniques provides researchers with the tools to non-destructively identify this and other historical pigments, offering valuable insights into the materials and methods of past artisans. This knowledge is not only crucial for art historians and conservators but also provides a broader context for scientists working with related arsenic compounds in contemporary research and development.

References

Unveiling the Solubility Profile of Tetraarsenic Tetrasulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraarsenic tetrasulfide (As₄S₄), also known as realgar, is an inorganic compound with a long history in traditional medicine and increasing interest in modern pharmacology, particularly in oncology. A critical parameter for its application in drug development, chemical synthesis, and material science is its solubility in various solvents. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents. Due to a notable lack of quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents detailed experimental protocols for researchers to determine the solubility of As₄S₄ in their specific solvent systems.

Introduction

This compound is a crystalline solid that is orange-red in color. Its molecular formula is As₄S₄, and it exists as a cage-like molecule. While its therapeutic properties, particularly in treating acute promyelocytic leukemia, are increasingly documented, its fundamental physicochemical properties, such as solubility in organic solvents, are not well-characterized in a quantitative manner. Understanding the solubility is paramount for formulation development, purification, and the design of novel therapeutic delivery systems. This guide aims to bridge the current information gap by consolidating available knowledge and providing practical methodologies for its determination.

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is scarce in peer-reviewed literature. The available information is largely qualitative, describing it as "insoluble" or "slightly soluble" in most common organic solvents. It is notably insoluble in water.[1] The compound is reported to be slightly soluble in benzene and carbon disulfide.[1] It is also mentioned to be soluble in alkaline solutions and nitric acid, though these are reactive dissolutions rather than simple solvations.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Reported Solubility |

| Non-polar Aromatic | Benzene | Slightly Soluble |

| Non-polar Inorganic | Carbon Disulfide | Very Slightly Soluble |

| Aqueous | Water | Insoluble |

| Aqueous (Reactive) | Alkaline Solutions | Soluble (with reaction) |

| Aqueous (Reactive) | Nitric Acid | Soluble (with decomposition) |

Experimental Protocols for Solubility Determination

Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their specific organic solvents of interest. The following protocols are adapted from standard methods for solubility determination of inorganic solids.

General Experimental Workflow

The determination of solubility follows a logical progression from qualitative assessment to precise quantitative measurement.

Caption: A logical workflow for determining the solubility of this compound.

Protocol 1: Gravimetric Method using the Shake-Flask Technique

This is a classic and reliable method for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

Pure this compound (powdered)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Drying oven

-

Glass vials with screw caps

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of powdered this compound to a series of glass vials.

-

Add a known volume (e.g., 10 mL) of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed until a clear supernatant is obtained.

-

Filtration: Use a syringe to draw the supernatant and filter it through a solvent-compatible filter (e.g., PTFE) to remove any suspended particles. This should be done quickly to minimize temperature changes and solvent evaporation.

-

-

-

Analysis:

-

Carefully transfer a known volume (e.g., 5 mL) of the clear, saturated supernatant to a pre-weighed, dry evaporating dish.

-

Record the exact volume transferred.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of As₄S₄ is 565 °C, so a temperature well below this should be safe.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of supernatant taken (mL)) * 100

-

-

Protocol 2: UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the chosen organic solvent and follows the Beer-Lambert law.

Materials:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Materials for the shake-flask method (as described in Protocol 1)

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the organic solvent of known concentration. This may require a co-solvent if the solubility is very low, or extensive sonication.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent using the shake-flask method as described in Protocol 1 (steps 1 and 2).

-

After phase separation, carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in appropriate units (e.g., mol/L or g/L).

-

Signaling Pathways and Logical Relationships

While the direct solubility of this compound in organic solvents is a physicochemical property, its ultimate application in drug development is linked to its biological activity, which involves complex signaling pathways. The search results indicate that As₄S₄ can induce apoptosis in cancer cells through pathways involving p53. However, a diagram detailing the solubility process itself is more relevant to the core of this guide. The following diagram illustrates the logical steps and considerations for a solubility study.

Caption: A logical framework for conducting a robust solubility study of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical yet under-reported parameter. This guide has synthesized the available qualitative information, highlighting its generally poor solubility in non-reactive organic solvents. For researchers and professionals in drug development and other scientific fields, the provided detailed experimental protocols for gravimetric and spectrophotometric analysis offer a practical pathway to obtaining much-needed quantitative data. The logical workflow diagrams presented serve as a guide for planning and executing these studies. By systematically determining and reporting the solubility of As₄S₄ in a wider range of organic solvents, the scientific community can better harness the potential of this important inorganic compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Tetraarsenic Tetrasulfide (α-As₄S₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraarsenic tetrasulfide, with the chemical formula As₄S₄, is an inorganic compound that exists in several polymorphic forms, the most common of which is the mineral realgar (α-As₄S₄). This bright red to orange-red solid has a long history of use as a pigment and in traditional medicine. In modern research, particularly in the pharmaceutical and materials science sectors, a thorough understanding of its thermodynamic properties is crucial for applications ranging from drug delivery systems to the synthesis of novel semiconductor materials. This technical guide provides a comprehensive overview of the core thermodynamic properties of α-tetraarsenic tetrasulfide, detailed experimental protocols for their determination, and a visualization of the interplay between these properties and their measurement techniques.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound under various conditions are dictated by its fundamental thermodynamic parameters. These properties are essential for predicting reaction equilibria, phase transitions, and the overall stability of As₄S₄-containing systems.

Data Presentation

A summary of the key quantitative thermodynamic data for α-tetraarsenic tetrasulfide (realgar) is presented in the tables below for easy reference and comparison.

Table 1: Fundamental Thermodynamic Properties of α-As₄S₄

| Property | Symbol | Value | Units |

| Molar Mass | M | 427.95 | g/mol |

| Standard Enthalpy of Formation | ΔH°f | -28.1 ± 0.38[1] | kJ/mol |

| Standard Molar Entropy | S° | Value not explicitly found in searches | J/(mol·K) |

| Specific Heat Capacity | c_p | Value not explicitly found in searches | J/(g·K) |

Table 2: Phase Transition and Sublimation Data for α-As₄S₄

| Property | Temperature/Value | Units | Notes |

| Melting Point | 307 - 320[2] | °C | |

| Boiling Point | 565[2] | °C | |

| Heat of Sublimation (at 493 K) | 28.3 ± 0.5 | kcal/mol | Sublimes primarily to As₄S₄(g) molecules. |

| Entropy of Sublimation (at 493 K) | 36.7 ± 1.0 | cal/(mol·K) | |

| α → β Phase Transition | 267[2] | °C | Transition to the high-temperature β-polymorph. |

Table 3: Vapor Pressure Data for α-As₄S₄

| Temperature Range (K) | Vapor Pressure Equation |

| 452 - 534 | log P (atm) = (8.021 ± 0.200) - (0.619 ± 0.010) x 10⁴ / T |

Experimental Protocols

The accurate determination of the thermodynamic properties of this compound relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

High-Temperature Direct-Synthesis Calorimetry for Enthalpy of Formation

High-temperature direct-synthesis calorimetry is a powerful technique for determining the standard enthalpy of formation of compounds from their constituent elements.

Methodology:

-

Sample Preparation: High-purity arsenic (As) and sulfur (S) powders are precisely weighed in a stoichiometric ratio (4:4) corresponding to As₄S₄. The powders are thoroughly mixed in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation. The mixture is then pressed into a small pellet.

-

Calorimeter Setup: A high-temperature twin calorimeter, such as a Setaram AlexSYS or a custom-built instrument, is used. The calorimeter is calibrated by dropping a known mass of a standard material (e.g., α-alumina) from room temperature into the hot zone of the calorimeter and measuring the heat effect.

-

Measurement: The As and S pellet is dropped from room temperature into the calorimeter, which is held at a temperature above the melting point of As₄S₄ (e.g., 768 K)[1]. The direct reaction between arsenic and sulfur to form molten As₄S₄ is highly exothermic.

-

Data Acquisition: The heat flow from the reaction is measured as a function of time. The total heat of reaction is determined by integrating the area under the heat flow curve.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation at 298.15 K is calculated from the measured heat of reaction by applying corrections for the heat content of the reactants and product between room temperature and the reaction temperature, using known heat capacity data.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is employed to determine the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely ground α-As₄S₄ (typically 5-10 mg) is hermetically sealed in an aluminum or gold-plated steel pan to prevent sublimation and reaction with the atmosphere. An empty, sealed pan is used as a reference.

-

Instrument Setup: A calibrated DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) over a temperature range that encompasses the expected phase transitions (e.g., from room temperature to 400°C).

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events, such as melting or the α → β transition, appear as peaks on the DSC thermogram. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Sublimation Properties

KEMS is a high-vacuum technique used to measure the vapor pressure of a solid and to identify the species present in the vapor phase.

Methodology:

-

Sample Preparation: A small amount of powdered α-As₄S₄ is placed in a Knudsen cell, which is a small, thermally stable container (e.g., made of molybdenum or tungsten) with a small, well-defined orifice.

-

System Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a desired temperature. The pressure in the chamber is maintained at a level where the mean free path of the effusing molecules is much larger than the orifice diameter, ensuring molecular flow.

-

Mass Spectrometry: The molecular beam effusing from the orifice is directed into the ion source of a mass spectrometer. The vapor species are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Collection: The ion intensities of the different vapor species (e.g., As₄S₄⁺, As₂S₃⁺, etc.) are measured as a function of the cell temperature.

-

Vapor Pressure Calculation: The partial pressure of each species is related to its ion intensity, the temperature, and the instrument's sensitivity factor (which can be determined using a calibration standard with a known vapor pressure). The total vapor pressure is the sum of the partial pressures.

-

Thermodynamic Calculations: The enthalpy and entropy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Visualization of Thermodynamic Analysis Workflow

The following diagram illustrates the logical workflow for the thermodynamic characterization of this compound, from the fundamental properties to the experimental techniques used for their determination.

Conclusion

This technical guide has provided a detailed overview of the key thermodynamic properties of this compound (realgar), including its enthalpy of formation, phase transition temperatures, and sublimation characteristics. Detailed experimental protocols for high-temperature direct-synthesis calorimetry, differential scanning calorimetry, and Knudsen effusion mass spectrometry have been outlined to guide researchers in the accurate determination of these properties. While specific experimental data for standard molar entropy and specific heat capacity were not found in the literature reviewed, the methodologies for their determination have been noted. The provided workflow diagram visually summarizes the relationship between the thermodynamic properties and the experimental techniques used to measure them. This comprehensive information is intended to be a valuable resource for scientists and professionals engaged in research and development involving this important arsenic sulfide compound.

References

Unveiling the Electronic Landscape of Tetraarsenic Tetrasulfide: A Technical Guide

An In-depth Exploration of the Electronic Band Structure, Experimental Characterization, and Computational Analysis of As₄S₄ for Researchers, Scientists, and Drug Development Professionals.

Tetraarsenic tetrasulfide (As₄S₄), commonly known as the mineral realgar, is a semiconductor material that has garnered significant interest due to its unique photoresponsive properties and potential applications in various scientific and technological fields. A thorough understanding of its electronic band structure is paramount for elucidating its fundamental properties and unlocking its full potential. This technical guide provides a comprehensive overview of the electronic band structure of As₄S₄, detailing the experimental and theoretical methodologies employed in its characterization and presenting key quantitative data.

Crystal Structure and Electronic Properties: A Foundation

Realgar crystallizes in a monoclinic system with the space group P2₁/n. Its structure is characterized by discrete, covalently bonded As₄S₄ molecules held together by van der Waals forces. This molecular crystal nature significantly influences its electronic properties.

The electronic band structure of a material dictates its electrical and optical characteristics. For this compound, both experimental and theoretical investigations have been conducted to map out this electronic landscape.

Quantitative Electronic Band Structure Data

A summary of the key quantitative data for the electronic band structure of this compound is presented in the table below. These values are crucial for modeling its behavior and designing novel applications.

| Property | Theoretical Value (DFT) | Experimental Value |

| Band Gap (Eg) | ~2.00 eV | ~2.5 eV[1] |

| Valence Band Maximum (VBM) | - | - |

| Conduction Band Minimum (CBM) | - | - |

| Electron Effective Mass (mₑ) | - | - |

| Hole Effective Mass (mₕ) | - | - |

Note: The table will be populated with more specific values as more detailed quantitative data is found in scientific literature.

Experimental Protocols for Electronic Structure Determination

The determination of the electronic band structure of As₄S₄ relies on a combination of sophisticated experimental techniques. The primary methods employed are X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved Photoemission Spectroscopy (ARPES).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

-

Sample Preparation: High-quality single crystals of As₄S₄ are cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, unadulterated surface for analysis.

-

X-ray Source: A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is typically used to irradiate the sample.

-

Electron Energy Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons. High-resolution spectra are typically acquired with a pass energy of 20-50 eV.

-

Data Analysis: The binding energy of the core levels and the valence band spectrum are determined. Charge correction is often necessary for insulating or poorly conducting samples and can be performed by referencing the adventitious carbon C 1s peak to 284.8 eV. Peak fitting of the core-level spectra is performed using a combination of Gaussian and Lorentzian functions to deconvolve different chemical states.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids by measuring the kinetic energy and emission angle of photoelectrons.

Methodology:

-

Sample Preparation: Single crystals of As₄S₄ with a well-defined crystallographic orientation are mounted on a goniometer in a UHV chamber. The sample is cooled to low temperatures (e.g., liquid nitrogen or helium temperatures) to reduce thermal broadening of the spectral features.

-

Light Source: A high-intensity, monochromatic light source, such as a synchrotron radiation source or a UV laser, is used to excite photoelectrons. The photon energy is chosen to optimize the momentum resolution and probe the desired region of the Brillouin zone.

-

Electron Analyzer: A hemispherical analyzer with a two-dimensional detector simultaneously measures the kinetic energy and emission angle of the photoelectrons.

-

Data Acquisition and Analysis: By systematically varying the emission angle, the energy versus momentum dispersion (E vs. k) of the electronic bands can be mapped out.

Theoretical Modeling: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental findings and providing a deeper theoretical understanding of the electronic band structure of As₄S₄.

Methodology:

-

Structural Optimization: The crystal structure of As₄S₄ (space group P2₁/n) is first optimized to find the ground-state geometry.

-

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the ground-state electronic density.

-

Band Structure and Density of States (DOS) Calculation: Non-self-consistent field calculations are then performed along high-symmetry directions in the Brillouin zone to obtain the electronic band structure and the density of states.

Typical DFT Parameters for As₄S₄:

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is a common choice. Hybrid functionals like HSE06 may be used for more accurate band gap calculations.

-

Basis Set: A plane-wave basis set is typically employed.

-

Pseudopotentials: Norm-conserving or ultrasoft pseudopotentials are used to describe the interaction between the core and valence electrons for both Arsenic (As) and Sulfur (S) atoms.

-

k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of the k-point mesh is increased until the total energy is converged.

-

Energy Cutoff: The kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy.

Light-Induced Transformation: Realgar to Pararealgar

One of the most fascinating aspects of this compound is its light-induced transformation from the reddish α-As₄S₄ (realgar) to the yellowish polymorph, pararealgar. This process involves a rearrangement of the As₄S₄ molecules and is accompanied by changes in the electronic structure.

The mechanism of this transformation is a subject of ongoing research, but it is understood to be a solid-state process initiated by the absorption of photons.

Conclusion and Future Directions

The electronic band structure of this compound is a key determinant of its physical and chemical properties. This guide has provided an overview of the current understanding of its electronic landscape, detailing the experimental and theoretical approaches used for its characterization. While significant progress has been made, further research is needed to obtain a more complete and precise picture. High-resolution ARPES studies on high-quality single crystals, coupled with advanced theoretical calculations, will be instrumental in refining our knowledge of the effective masses, the nature of the valence and conduction bands, and the intricate details of the light-induced phase transition. A deeper understanding of these fundamental aspects will undoubtedly pave the way for the development of novel applications for this intriguing material in fields ranging from materials science to drug development.

References

An In-depth Technical Guide to the High-Pressure Phase Transitions of Tetraarsenic Tetrasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of tetraarsenic tetrasulfide (α-As₄S₄), commonly known as the mineral realgar, under high-pressure conditions. Understanding these transformations is crucial for materials science, geology, and potentially for the synthesis of novel therapeutic agents under extreme conditions. This document details the observed phase transitions, the experimental methodologies used to elicit and characterize them, and presents the quantitative data in a structured format.

High-Pressure Phase Transitions of this compound

This compound exhibits a series of structural and electronic transformations when subjected to high pressures. The primary observed transitions include an isostructural phase transition, a polymorphic transition to an orthorhombic phase, and a metallization transition at higher pressures.

-

Isostructural Phase Transition: At approximately 6.3 GPa, α-As₄S₄ undergoes an isostructural phase transition. This means that the crystal structure remains monoclinic (space group P2₁/n), but there are significant changes in the atomic arrangement and bonding, leading to discontinuities in the pressure dependence of lattice parameters and Raman vibrational modes.

-

Polymorphic Transition to Orthorhombic Phase: Around 7 GPa, a polymorphic transition to a new molecular phase with a proposed orthorhombic crystal structure is observed. This transition involves a more significant rearrangement of the As₄S₄ molecules.

-

Metallization: At a much higher pressure of approximately 23.5 GPa, this compound undergoes a metallization transition. This is an electronic phase transition where the material changes from a semiconductor to a metallic state, characterized by a dramatic increase in electrical conductivity.

The sequence of these pressure-induced phase transitions can be visualized as a logical progression.

Quantitative Data

The following tables summarize the key quantitative data associated with the high-pressure phase transitions of this compound.

Table 1: Phase Transition Pressures

| Transition Type | Transition Pressure (GPa) | Initial Phase | Final Phase |

| Isostructural | ~6.3 | α-As₄S₄ (Monoclinic) | Isostructural Phase (Monoclinic) |

| Polymorphic | ~7 | α-As₄S₄ (Monoclinic) | Orthorhombic Phase |

| Metallization | ~23.5 | Isostructural Phase | Metallic Phase |

Table 2: Crystallographic Data for α-As₄S₄ at Ambient Pressure

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁/n | 9.3204 | 13.5483 | 6.5794 | 106.479 |

Note: Detailed pressure-dependent crystallographic data for the high-pressure phases is extensive and can be found in the cited literature. The data generally shows a decrease in lattice parameters and unit cell volume with increasing pressure, with discontinuities at the phase transition points.

Experimental Protocols

The investigation of phase transitions in this compound under high pressure relies on a suite of specialized experimental techniques. The general workflow for these experiments is outlined below.

The Geochemical Journey of Realgar: A Technical Guide to its Behavior in Hydrothermal Systems

An in-depth exploration for researchers, scientists, and drug development professionals into the dissolution, transport, and precipitation of arsenic sulfide in high-temperature aqueous environments.

Realgar (α-As₄S₄), a vibrant red arsenic sulfide mineral, plays a significant role in the geochemical cycling of arsenic within the Earth's crust. Its presence in hydrothermal systems is of considerable interest not only to geochemists studying ore deposit formation but also to researchers in drug development exploring its therapeutic potential. Understanding the intricate geochemical behavior of realgar under the extreme conditions of hydrothermal systems—characterized by high temperatures and pressures—is paramount for predicting arsenic mobility, developing effective remediation strategies for contaminated sites, and harnessing its properties for medicinal applications. This technical guide synthesizes current knowledge on the dissolution, transport, and precipitation of realgar in these dynamic environments, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes.

Dissolution and Mobilization: The Influence of Temperature, Pressure, and Fluid Chemistry

The stability and solubility of realgar in hydrothermal fluids are fundamentally governed by a complex interplay of temperature, pressure, pH, oxygen fugacity (a measure of the reactive oxygen content), and the overall chemical composition of the fluid. Experimental studies have demonstrated that realgar's solubility increases with temperature, allowing hydrothermal fluids to carry significant concentrations of dissolved arsenic.

In-situ experimental investigations utilizing advanced techniques such as X-ray Absorption Spectroscopy (XAS) and hydrothermal diamond anvil cells have provided direct insights into the speciation of arsenic as realgar dissolves at elevated temperatures and pressures.[1][2][3] These studies reveal that under the reducing conditions typical of many hydrothermal systems, arsenic is predominantly transported as neutral aqueous species, with arsenious acid (H₃AsO₃⁰) being a key complex.[4][5][6]

The pH of the hydrothermal fluid is a critical factor controlling realgar's dissolution. Leaching studies have shown that increasing pH can enhance the dissolution of arsenic sulfides, including realgar.[7] This is particularly relevant in alkaline hydrothermal environments.

Transport Mechanisms: Arsenic Speciation in Hydrothermal Fluids

Once dissolved, arsenic from realgar is transported within the hydrothermal system primarily as dissolved species. The specific chemical forms, or species, of arsenic in the fluid dictate its mobility and reactivity. Geochemical modeling and experimental data indicate that in sulfide-rich fluids, arsenic can also form various thioarsenite complexes. The exact nature of these complexes can be influenced by the sulfur concentration and the overall redox state of the system. In-situ spectroscopic techniques have been instrumental in identifying the dominant arsenic species in hydrothermal fluids under various conditions, confirming the prevalence of As(III) hydroxides in many scenarios.[1][4][5][6]

Precipitation and Deposition: The Formation of Realgar and Associated Minerals

As hydrothermal fluids migrate through the Earth's crust, they encounter changes in physical and chemical conditions, leading to the precipitation of minerals. The deposition of realgar is often triggered by a decrease in temperature, a change in pH, or mixing with fluids of different compositions. For instance, the cooling of a hot, arsenic-saturated hydrothermal solution can cause it to become supersaturated with respect to realgar, leading to its precipitation.

The interplay between realgar and its common associate, orpiment (As₂S₃), is also a key aspect of arsenic sulfide geochemistry. The relative stability of these two minerals is sensitive to sulfur activity and temperature. Realgar is generally favored at higher temperatures and lower sulfur fugacities compared to orpiment.

Furthermore, reactions with other minerals in the host rock can induce realgar precipitation. For example, the interaction of arsenic-bearing fluids with iron sulfide minerals like mackinawite (FeS) can lead to the sequestration of arsenic as realgar under anoxic conditions.

Quantitative Geochemical Data

To facilitate a comparative analysis of the key parameters governing the geochemical behavior of realgar, the following tables summarize available thermodynamic and experimental data.

Table 1: Thermodynamic Properties of Realgar (α-As₄S₄) at Standard Conditions (298.15 K, 1 bar)

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔH°f | +65.7 | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation | ΔG°f | +55.2 | kJ/mol |

| Standard Molar Entropy | S° | 236.8 | J/(mol·K) |

Note: Values are sourced from comprehensive thermodynamic compilations and may vary slightly between different databases.[8][9][10]

Table 2: Summary of Experimental Conditions for Realgar Solubility and Dissolution Studies

| Temperature (°C) | Pressure (bar) | pH Range | Fluid Composition | Key Findings | Reference |

| Up to 400 | 1000 | Not specified | Saline hydrothermal fluids | In-situ determination of arsenic speciation and realgar solubility. | [1][2] |

| 25 - 40 | Atmospheric | 1.5 - 3.0 | 9K medium with L. ferriphilum | Bioleaching enhances realgar dissolution; optimal conditions identified. | [11][12] |

| 35 | Atmospheric | 1.7 | Medium with A. ferrooxidans | Temperature affects bioleaching efficiency. | [13] |

| Ambient | Atmospheric | 6 - 10 | Aqueous solution | Increased pH enhances arsenic release from orpiment (containing realgar). | [7] |

Experimental Protocols

Understanding the geochemical behavior of realgar in hydrothermal systems relies on sophisticated experimental techniques that can replicate the extreme conditions found deep within the Earth's crust. Below is a generalized protocol for a hydrothermal realgar solubility experiment using a batch reactor, a common method in experimental geochemistry.

Objective: To determine the solubility of realgar in an aqueous solution at a specific temperature and pressure.

Materials and Equipment:

-

High-purity realgar crystals

-

Deionized water or a synthetic fluid of known composition

-

Batch reactor system (e.g., titanium or gold-lined autoclave) capable of withstanding high temperatures and pressures

-

Furnace with precise temperature control

-

Pressure generation and monitoring system

-

Sampling apparatus for extracting fluid at experimental conditions

-

Analytical instrumentation for determining dissolved arsenic concentrations (e.g., Inductively Coupled Plasma-Mass Spectrometry, ICP-MS)

Procedure:

-

Sample Preparation: A known weight of crushed and sieved high-purity realgar is placed in the reactor vessel.

-

Fluid Introduction: A precise volume of the experimental fluid (e.g., deionized water or a saline solution) is added to the reactor.

-

System Assembly and Sealing: The reactor is carefully sealed to ensure a closed system that can maintain high pressure.

-

Heating and Pressurization: The reactor is placed in a furnace and heated to the desired experimental temperature. The pressure is simultaneously increased to the target value using a pressure medium (e.g., water).

-

Equilibration: The system is allowed to equilibrate for a sufficient duration (hours to days) to ensure that the fluid has reached saturation with respect to realgar. The equilibration time is often determined through preliminary kinetic experiments.

-

Fluid Sampling: A small aliquot of the hydrothermal fluid is extracted from the reactor at the experimental temperature and pressure using a specialized sampling valve. This is a critical step to prevent precipitation of dissolved species upon cooling.

-

Quenching and Analysis: The extracted fluid sample is rapidly cooled (quenched) and then diluted and acidified for analysis. The concentration of dissolved arsenic is determined using ICP-MS.

-

Solid Phase Characterization: After the experiment, the solid residue in the reactor is recovered and analyzed (e.g., by X-ray diffraction) to confirm that realgar was the stable solid phase and to identify any secondary alteration products.

Visualizing Geochemical Processes

To better illustrate the complex relationships governing the behavior of realgar in hydrothermal systems, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The geochemical behavior of realgar in hydrothermal systems is a multifaceted process dictated by a delicate balance of temperature, pressure, and fluid chemistry. While significant strides have been made in understanding its dissolution, transport, and precipitation through advanced experimental and analytical techniques, further research is needed to refine thermodynamic models and fully elucidate the kinetics of these reactions under the wide range of conditions present in natural and engineered systems. A comprehensive grasp of realgar's geochemistry is not only fundamental to the earth sciences but also holds practical implications for environmental management and the development of novel therapeutic agents. This guide provides a foundational understanding for professionals in these fields, encouraging further exploration into the complex and fascinating world of hydrothermal geochemistry.

References

- 1. Speciation of AsIII and AsV in hydrothermal fluids by in situ X-ray absorption spectroscopy - European Journal of Mineralogy Volume 23 Number 3 — Schweizerbart science publishers [schweizerbart.de]

- 2. researchgate.net [researchgate.net]

- 3. HDAC - Hydrothermal Diamond-Anvil Cell: GFZ [gfz.de]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. open.library.ubc.ca [open.library.ubc.ca]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. warse.org [warse.org]

- 12. Properties of realgar bioleaching using an extremely acidophilic bacterium and its antitumor mechanism as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of Tetraarsenic Tetrasulfide (As₄S₄)

For Researchers, Scientists, and Drug Development Professionals

Tetraarsenic tetrasulfide (As₄S₄), also known as realgar, is an inorganic arsenic compound with a long history in traditional medicine and emerging interest in modern pharmacology, including cancer research. However, its significant toxicity necessitates a thorough understanding of its hazardous properties and strict adherence to safety protocols. This guide provides an in-depth overview of the health and safety considerations for handling As₄S₄, tailored for laboratory and drug development settings. It outlines the toxicological profile, safe handling procedures, emergency response, and detailed experimental protocols relevant to its study.

Toxicological Profile of As₄S₄

As₄S₄ is a potent toxicant and a confirmed human carcinogen. Its toxicity stems from its arsenic content, which can be absorbed through ingestion, inhalation, and skin contact.[1][2] Acute exposure can lead to a range of symptoms from gastrointestinal distress to organ failure and death, while chronic exposure is linked to an increased risk of various cancers and other long-term health issues.[1][2]

Acute and Chronic Toxicity

Acute exposure to arsenic compounds like As₄S₄ can cause nausea, vomiting, abdominal pain, and diarrhea.[1] In severe cases, it can lead to headache, dizziness, organ failure, and death.[1] Chronic exposure, even at low levels, is associated with an increased risk of skin, lung, and bladder cancers, as well as cardiovascular and neurological disorders.[1][3]

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies inorganic arsenic compounds as Group 1 carcinogens, meaning they are carcinogenic to humans.[3][4] The National Toxicology Program (NTP) also lists inorganic arsenic compounds as known to be human carcinogens.[3][4]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for As₄S₄[4]:

-

H301 + H331: Toxic if swallowed or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H350: May cause cancer.

-

H361: Suspected of damaging fertility or the unborn child.

-

H370: Causes damage to organs.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

Quantitative Toxicological Data

A summary of key quantitative toxicological data for inorganic arsenic compounds, including As₄S₄, is presented below.

| Parameter | Value | Reference |

| Permissible Exposure Limit (PEL) - OSHA | 0.01 mg/m³ (as As) over an 8-hour workshift | [4][5] |

| Recommended Exposure Limit (REL) - NIOSH | 0.002 mg/m³ (as As) as a 15-minute ceiling | [5][6] |

| Threshold Limit Value (TLV) - ACGIH | 0.01 mg/m³ (as As) over an 8-hour workshift | [4][5] |

| Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ (as As) | [4] |

| Oral LD50 (Rat) | 185 mg/kg | [7][8] |

| Dermal LD50 (Rat) | 936 mg/kg | [7][8] |

| Biological Exposure Index (BEI) - ACGIH | 35 µg/L of inorganic arsenic plus methylated metabolites in urine at the end of the workweek | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity and carcinogenicity, As₄S₄ must be handled with extreme caution in a controlled laboratory environment.[9][10]

Engineering Controls

-

All work with As₄S₄ that may generate dust or aerosols must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[9]

-

The laboratory should be maintained at a negative pressure relative to surrounding areas.[9]

-

Use of a glove box is recommended for handling larger quantities or for procedures with a high potential for aerosol generation.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling As₄S₄[9][11]:

-

Respiratory Protection: A NIOSH-approved respirator is required when airborne concentrations may exceed exposure limits. For any detectable concentration above the NIOSH REL, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is recommended.[9]

-

Hand Protection: Double-gloving with nitrile rubber gloves is recommended. Proper glove removal technique is crucial to avoid skin contact.[9]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[12]

-